

# The Impact of dCBP-1 on Chromatin Remodeling and Transcription: A Technical Guide

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## Compound of Interest

Compound Name: *dCBP-1*

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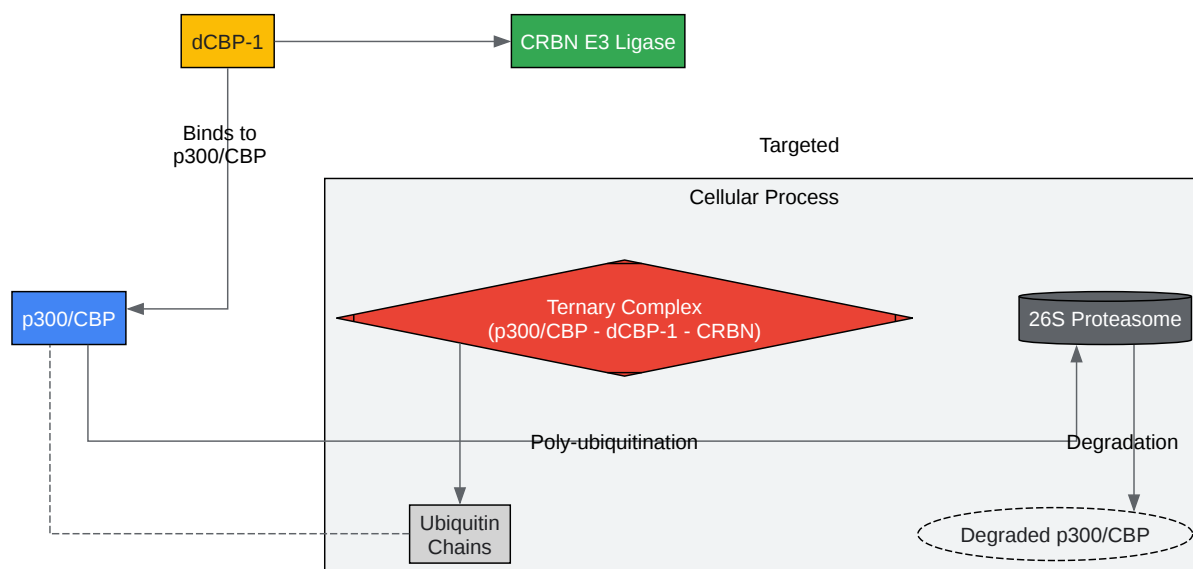
## Introduction

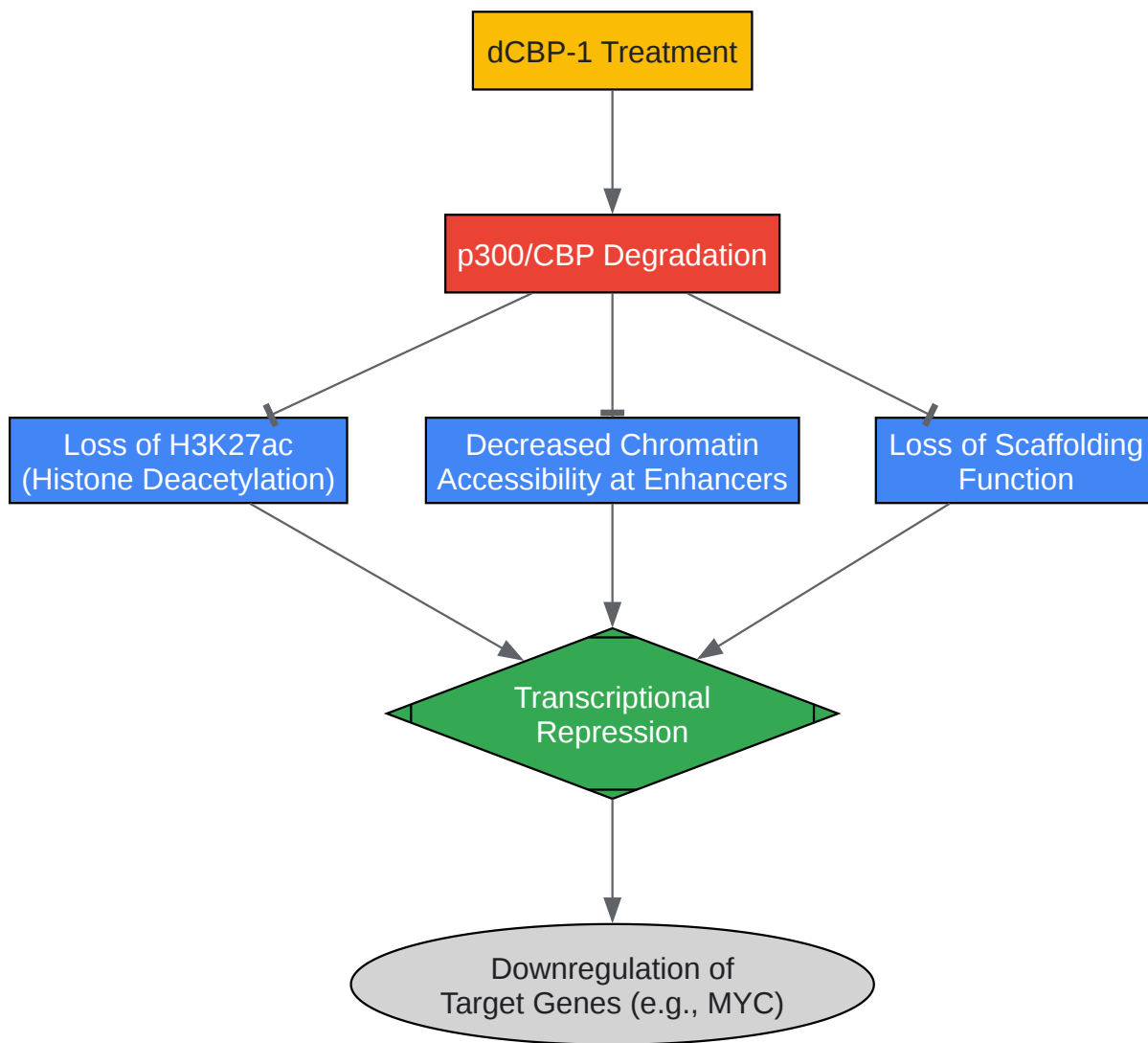
The transcriptional co-activators CREB-binding protein (CBP) and its paralog, p300, are critical regulators of gene expression programs essential for cellular proliferation, differentiation, and development.[1][2] These multi-domain proteins act as crucial hubs, interacting with over 400 other proteins, including numerous transcription factors, to control gene activity.[3][4] A key function of p300/CBP is their intrinsic lysine acetyltransferase (KAT) activity, which catalyzes the acetylation of histone tails (e.g., H3K18ac, H3K27ac) and other proteins.[3][5] This activity is instrumental in remodeling chromatin into a more accessible state, facilitating the assembly of the transcriptional machinery at enhancers and promoters.[6][7]

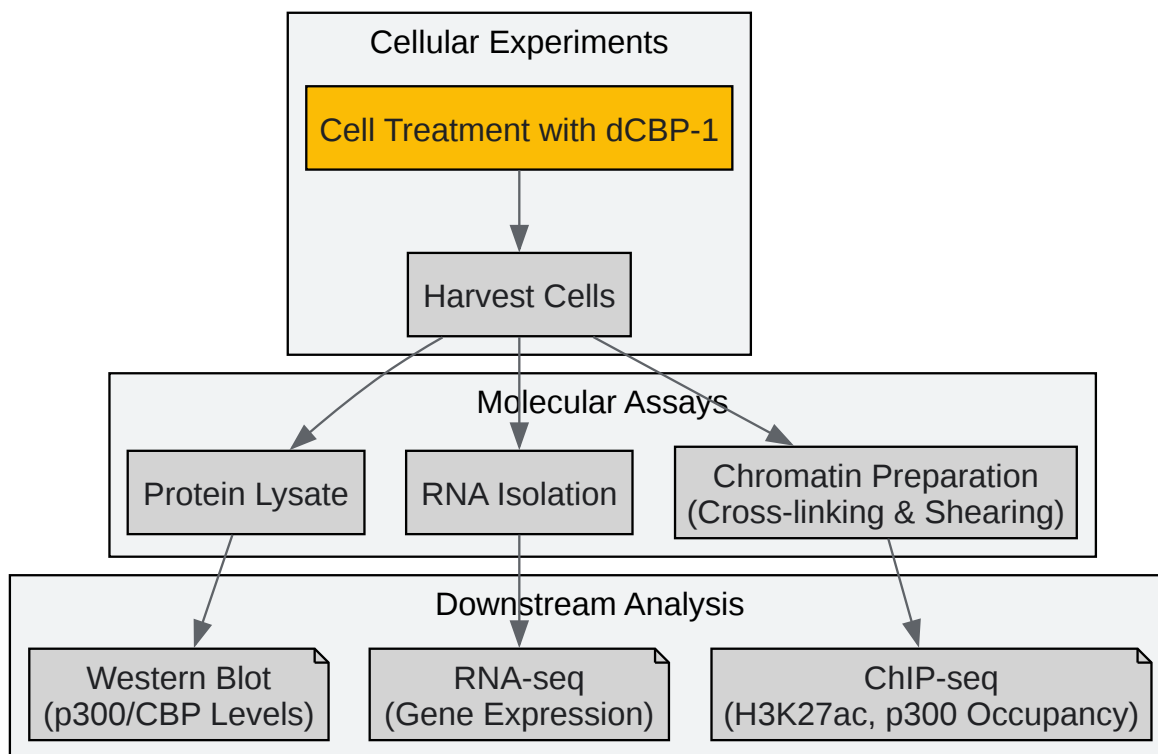
Given their central role in maintaining gene expression, particularly at oncogenic enhancers, p300/CBP have emerged as significant targets in cancer therapy.[3][8] To dissect their complex functions and explore their therapeutic potential, highly specific molecular tools are required. **dCBP-1** is a potent and selective heterobifunctional chemical degrader of p300/CBP.[5][8] It functions as a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to induce the rapid and efficient degradation of a target protein rather than merely inhibiting one of its functions.[4][9] This guide provides an in-depth technical overview of **dCBP-1**'s mechanism of action and its profound impact on chromatin architecture and transcription, offering valuable insights for researchers in epigenetics and drug development.

## Mechanism of Action: Targeted Degradation of p300/CBP

**dCBP-1** operates by hijacking the cell's natural protein disposal system. It is a chimeric molecule that simultaneously binds to both the p300/CBP proteins and the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[5][9]</sup> This induced proximity results in the formation of a ternary complex, leading to the poly-ubiquitination of p300/CBP and their subsequent degradation by the 26S proteasome.<sup>[9]</sup> This degradation-based approach offers a key advantage over small molecule inhibitors, as it eliminates both the enzymatic and non-enzymatic scaffolding functions of p300/CBP, providing a more complete understanding of their roles.<sup>[5][8]</sup>







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